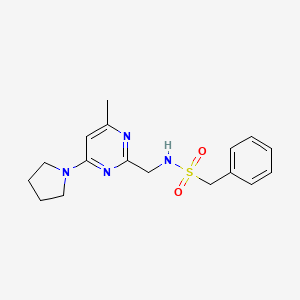

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide

Description

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide is a pyrimidine-based sulfonamide derivative. Its structure comprises a pyrimidine ring substituted at the 4-position with a methyl group and at the 6-position with a pyrrolidin-1-yl moiety. A methylene bridge links the pyrimidine core to a phenylmethanesulfonamide group.

Propriétés

IUPAC Name |

N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2S/c1-14-11-17(21-9-5-6-10-21)20-16(19-14)12-18-24(22,23)13-15-7-3-2-4-8-15/h2-4,7-8,11,18H,5-6,9-10,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJJDAILGGYDEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNS(=O)(=O)CC2=CC=CC=C2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide

- Molecular Formula : C18H22N4O2S

- Molecular Weight : 366.45 g/mol

The unique combination of a pyrimidine core with a sulfonamide group is significant for its biological activity.

The biological activity of N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide is primarily attributed to its interaction with various molecular targets, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, particularly those related to cancer proliferation.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, potentially interfering with the replication of bacteria and viruses.

- Cell Proliferation Modulation : By affecting cell cycle regulators, this compound may exhibit anticancer effects.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of the compound:

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide exhibited significant cytotoxicity. The compound was shown to induce apoptosis in breast and lung cancer cells through the activation of caspase pathways, indicating its potential as an anticancer agent.

Case Study 2: Antimicrobial Properties

In a preclinical evaluation, the compound was tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that it possessed moderate antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Research Findings

Recent research has focused on optimizing the pharmacological profile of this compound through structural modifications to enhance its efficacy and reduce toxicity. For instance, modifications to the sulfonamide moiety have been explored to improve solubility and bioavailability.

Additionally, structure–activity relationship (SAR) studies have revealed that specific substitutions on the pyrimidine ring significantly influence the biological activity, suggesting pathways for further drug development.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with related pyrimidine-sulfonamide derivatives documented in the literature. Key differences in substituents, molecular weight, and hypothesized properties are highlighted.

Table 1: Structural and Functional Comparison

*Calculated based on formula C₁₇H₂₂N₄O₂S.

Key Observations:

Core Heterocycle Variations: The target compound’s pyrimidine core is distinct from pyridine (e.g., ) or fused systems like pyrazolo-pyrimidine (e.g., ).

Substituent Effects: Pyrrolidin-1-yl vs. Morpholine: Pyrrolidine (5-membered amine ring) may confer higher solubility compared to morpholine (6-membered ether-amine), as seen in analogs from . Phenylmethanesulfonamide vs.

Molecular Weight and Drug-Likeness :

- The target compound (~346 g/mol) adheres more closely to Lipinski’s rules than higher-weight analogs (e.g., 603 g/mol in ), suggesting better oral bioavailability.

Synthetic Accessibility :

- Suzuki-Miyaura coupling, as described in , could be applicable for introducing aryl/heteroaryl groups to the pyrimidine core.

Research Findings and Implications

The pyrrolidine substituent may improve solubility relative to morpholine-containing analogs (e.g., ), a critical factor in central nervous system (CNS) drug design. Conversely, the unsubstituted phenyl group in the sulfonamide moiety might limit metabolic stability compared to fluorinated derivatives (e.g., ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.